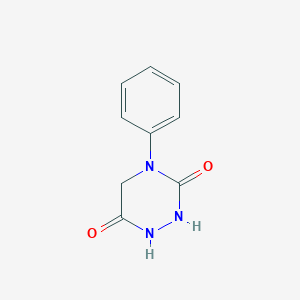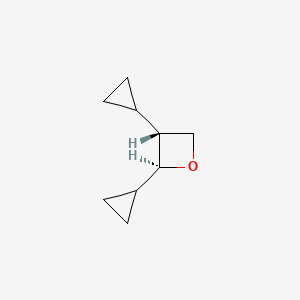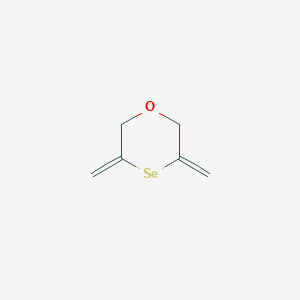
3,5-Dimethylidene-1,4-oxaselenane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylidene-1,4-oxaselenane: is a chemical compound characterized by the presence of selenium in its molecular structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylidene-1,4-oxaselenane typically involves the reaction of selenium-containing precursors with appropriate organic substrates. One common method includes the use of selenourea and aldehydes under controlled conditions to form the desired oxaselenane ring structure. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the oxaselenane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethylidene-1,4-oxaselenane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.
Substitution: The oxaselenane ring can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can produce selenides .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3,5-Dimethylidene-1,4-oxaselenane serves as a valuable intermediate for the preparation of more complex selenium-containing compounds. Its unique reactivity makes it a useful building block for various synthetic pathways .
Biology and Medicine: Research has shown that organoselenium compounds, including this compound, exhibit potential biological activities such as antioxidant, anticancer, and antimicrobial properties. These properties make them promising candidates for drug development and therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties enable its use in the synthesis of advanced materials with specific functionalities .
Mécanisme D'action
The mechanism of action of 3,5-Dimethylidene-1,4-oxaselenane involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This redox activity is crucial for its antioxidant properties. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their functions and contributing to its biological activities .
Comparaison Avec Des Composés Similaires
3,5-Dimethylidene-1,4-oxathiane: Similar structure but contains sulfur instead of selenium.
3,5-Dimethylidene-1,4-oxasulfane: Another sulfur-containing analog.
3,5-Dimethylidene-1,4-oxatellurane: Contains tellurium instead of selenium.
Uniqueness: The presence of selenium in 3,5-Dimethylidene-1,4-oxaselenane imparts unique chemical and biological properties that are not observed in its sulfur or tellurium analogs. Selenium’s distinct redox behavior and ability to form stable compounds with various functional groups make this compound a compound of particular interest in both research and industrial applications .
Propriétés
Numéro CAS |
62757-30-6 |
|---|---|
Formule moléculaire |
C6H8OSe |
Poids moléculaire |
175.10 g/mol |
Nom IUPAC |
3,5-dimethylidene-1,4-oxaselenane |
InChI |
InChI=1S/C6H8OSe/c1-5-3-7-4-6(2)8-5/h1-4H2 |
Clé InChI |
IPAXMPCKFHLVAA-UHFFFAOYSA-N |
SMILES canonique |
C=C1COCC(=C)[Se]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


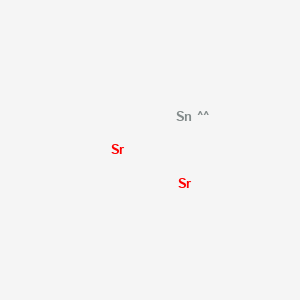
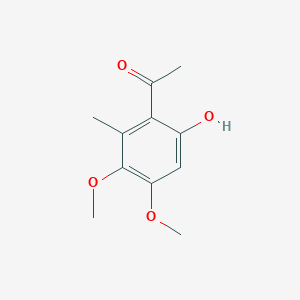
![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)
![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
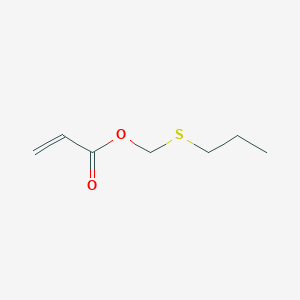
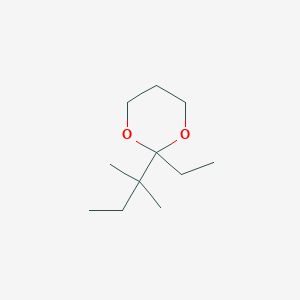
![3-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14516448.png)
![Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate](/img/structure/B14516450.png)
![1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine](/img/structure/B14516455.png)
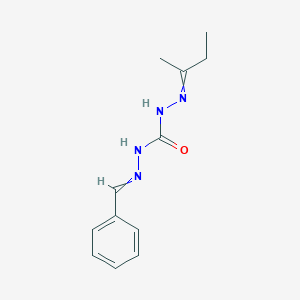
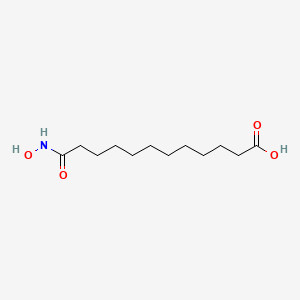
![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
